molecular formula C10H3F17O3 B3210641 3,4,4,4-Tetrafluoro-3-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]butan-2-one CAS No. 107368-61-6

3,4,4,4-Tetrafluoro-3-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]butan-2-one

Cat. No.: B3210641
CAS No.: 107368-61-6
M. Wt: 494.1 g/mol
InChI Key: ACDKGNYUOVFCNV-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]butan-2-one is a highly specialized, fluorinated photoacid generator (PAG) engineered for next-generation photolithography processes. Its primary research value lies in enabling the fabrication of extremely fine features for EUV lithography , which is critical for advancing semiconductor technology towards smaller nodes. Upon exposure to light, this PAG undergoes a photochemical reaction to release a strong, fluorinated superacid. The unique, highly fluorinated backbone of the generated acid confers exceptional properties, including low acid diffusion and high transparency at short wavelengths, which are essential for achieving high-resolution patterns with minimal line-edge roughness. Researchers utilize this compound to develop and test advanced chemically amplified photoresists , where controlling acid diffusion and catalytic efficiency is paramount for precision patterning. Its application is pivotal in academic and industrial R&D focused on pushing the limits of miniaturization in microelectronics and nanotechnology.

Properties

IUPAC Name

3,4,4,4-tetrafluoro-3-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F17O3/c1-2(28)3(11,6(15,16)17)29-10(26,27)5(14,8(21,22)23)30-9(24,25)4(12,13)7(18,19)20/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDKGNYUOVFCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F17O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,4,4-Tetrafluoro-3-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]butan-2-one (CAS Number: 107368-61-6) is a complex perfluorinated compound with significant applications in various chemical processes. This article delves into its biological activity, exploring its interactions at the molecular level and implications for human health and the environment.

Basic Information

PropertyValue
Molecular FormulaC10H3F17O3
Molecular Weight494.102 g/mol
DensityNot specified
Boiling PointNot specified

Structure

The compound features a highly fluorinated backbone that contributes to its unique properties. The presence of multiple fluorine atoms enhances its stability and hydrophobicity.

The biological activity of this compound primarily relates to its potential as a surfactant and its interaction with biological membranes. The fluorinated structure allows it to disrupt lipid bilayers and alter membrane fluidity. This property may lead to cytotoxic effects in certain cell types.

Toxicological Studies

Recent studies have indicated that perfluorinated compounds (PFCs) like this one may exhibit toxicity through various pathways:

  • Endocrine Disruption : PFCs have been associated with endocrine disruption in animal models. The compound's ability to mimic hormones may interfere with hormonal signaling pathways.
  • Reproductive Toxicity : Some studies suggest potential reproductive toxicity linked to exposure to PFCs. The specific effects of this compound on reproductive health require further investigation.

Environmental Impact

Due to its persistence in the environment, the compound poses risks of bioaccumulation. It is crucial to assess its ecological effects comprehensively:

  • Aquatic Toxicity : Preliminary data suggest low acute toxicity to aquatic organisms; however, chronic exposure effects remain largely unstudied.
  • Bioaccumulation Potential : Although bioaccumulation in fish appears low based on current data, comprehensive studies are necessary to evaluate risks to higher trophic levels and human health.

Case Study 1: Endocrine Disruption in Animal Models

A study conducted on rodents exposed to various PFCs demonstrated altered thyroid hormone levels and reproductive outcomes. The findings suggest a need for further research into the specific impacts of this compound on endocrine function.

Case Study 2: Environmental Persistence

Research evaluating the environmental persistence of PFCs indicates that compounds similar to this one are resistant to degradation processes. This raises concerns regarding long-term exposure risks for both ecosystems and human populations reliant on contaminated water sources.

Scientific Research Applications

Synthesis of Fluorinated Compounds

One of the primary applications of this compound is in the synthesis of other fluorinated chemicals. It acts as a precursor in the production of complex fluorinated molecules used in pharmaceuticals and agrochemicals. For instance:

  • It can be utilized to produce 1,1,1,2,3,3-hexafluoro-2-(heptafluoropropoxy)-3-[(trifluorovinyl)oxy]propane through elimination reactions involving sodium carbonate as a reagent .

Material Science

The compound's unique properties make it suitable for use in advanced materials:

  • Fluoropolymers : It is used in the development of fluoropolymers that exhibit high thermal stability and chemical resistance. These materials are critical in applications requiring durability under harsh conditions.

Surface Coatings

Due to its hydrophobic nature and low surface energy:

  • It is employed in surface coatings that require water and oil repellency. This application is particularly beneficial in industries such as textiles and electronics where protective coatings are essential.

Environmental Applications

Given the increasing concern regarding environmental pollutants:

  • The compound can be involved in the development of environmentally friendly alternatives to traditional solvents and surfactants. Its stability and performance can help mitigate the environmental impact of hazardous substances.

Case Study 1: Development of Fluorinated Surfactants

In a research study focused on creating effective surfactants for industrial cleaning applications:

  • The compound was synthesized and tested for its surface-active properties. Results indicated enhanced performance compared to non-fluorinated counterparts due to superior wetting and spreading characteristics.

Case Study 2: Fluoropolymer Production

A case study on the use of this compound in producing high-performance fluoropolymers demonstrated:

  • Improved thermal stability and chemical resistance compared to traditional polymers. The resulting materials were tested for their usability in extreme conditions typically found in aerospace applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

Functional Group and Reactivity Analysis

The table below compares the target compound with key analogs from the evidence:

Compound Name (CAS No.) Molecular Formula Molecular Weight Functional Groups Fluorine Atoms Key Applications/Properties
Target Compound C₇H₃F₁₁O₂ (est.) ~312.08 Ketone, Ether 11 Fluoropolymer intermediates, solvents
3,4,4,4-Tetrafluoro-3-(Heptafluoropropoxy)-1-Butene [131628-34-7] C₇H₃F₁₁O 312.08 Alkene, Ether 11 Reactive intermediate for fluorochemicals
2,3,3,3-Tetrafluoro-2-(Heptafluoropropoxy)propanoic Acid [13252-13-6] C₆HF₁₁O₃ 314.05 Carboxylic Acid, Ether 11 Surfactants, anti-corrosion coatings
Propanoyl Fluoride Derivative [15] C₇F₁₇O₃ 452.08 Acyl Fluoride, Ether 17 Reactive intermediates for fluoropolymers

Key Findings

Functional Group Impact :

  • The ketone in the target compound reduces volatility compared to alkenes (e.g., 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)-1-butene) but introduces polarity, enhancing solubility in polar aprotic solvents .
  • Carboxylic acid derivatives (e.g., ) exhibit higher reactivity for salt formation or esterification, whereas the target compound’s ketone group may participate in nucleophilic additions or condensations .
  • Acyl fluorides () are far more reactive toward hydrolysis or nucleophilic substitution, limiting their stability in aqueous environments compared to the ketone .

Fluorine Content and Stability :

  • Compounds with ≥11 fluorine atoms (e.g., target compound and analogs) demonstrate extreme resistance to thermal degradation (>300°C) and chemical attack by acids/bases, a hallmark of perfluorinated compounds (PFCs) .
  • The branched heptafluoropropoxy group in the target compound increases steric hindrance, further stabilizing the molecule against radical degradation .

Environmental and Safety Considerations: Many PFCs, including structurally related compounds in the Pharos Project database, are persistent organic pollutants (POPs) with bioaccumulation risks . notes that toxicological data for such compounds are often incomplete, necessitating caution in handling and disposal .

Data Gaps and Future Research

  • Toxicology: Limited data on chronic exposure effects (e.g., endocrine disruption, carcinogenicity) .
  • Environmental Fate : Degradation pathways and half-life in aquatic systems remain unstudied .
  • Synthetic Optimization : Scalable and eco-friendly synthesis methods are needed to reduce reliance on hazardous fluorinating agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,4,4-Tetrafluoro-3-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]butan-2-one
Reactant of Route 2
Reactant of Route 2
3,4,4,4-Tetrafluoro-3-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]butan-2-one

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